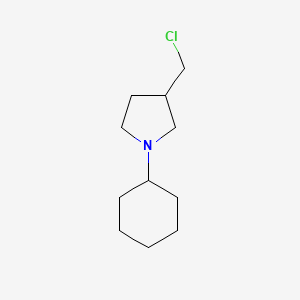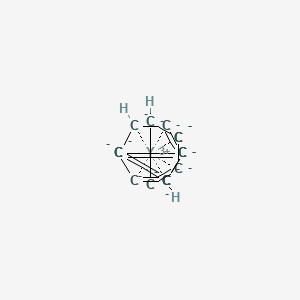![molecular formula C10H8N2O3S B12348716 Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological and pharmaceutical activities . The presence of both quinazoline and thioacetic acid moieties in its structure makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid typically involves the reaction of 4-hydroxyquinazoline with thioacetic acid under controlled conditions . One common method includes the use of anthranilic acid derivatives, which react with thioacetic acid in the presence of a catalyst to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity . The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, halides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazoline core but lacks the thioacetic acid moiety.
2-Mercaptoquinazoline: Contains a thiol group instead of the thioacetic acid moiety.
Quinazolinone derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is unique due to the presence of both the hydroxyquinazoline and thioacetic acid moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H8N2O3S |
|---|---|
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
2-[(4-oxo-4aH-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4,6H,5H2,(H,13,14) |
InChI-Schlüssel |
HYEVICBXPULDIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=NC2=O)SCC(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12348639.png)

![Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-](/img/structure/B12348654.png)


![3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide](/img/structure/B12348660.png)
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)

![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
